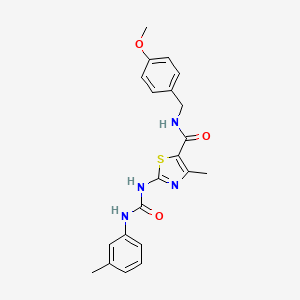

N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

This compound features a thiazole core substituted with a 4-methyl group, a 4-methoxybenzyl carboxamide at position 5, and a ureido group at position 2 linked to an m-tolyl moiety. The thiazole scaffold is known for its metabolic stability and ability to engage in hydrophobic and hydrogen-bonding interactions with biological targets . The 4-methoxybenzyl group may enhance solubility and influence pharmacokinetics, while the m-tolylureido substituent could contribute to target-specific binding, as seen in kinase inhibitors .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-5-4-6-16(11-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-9-17(28-3)10-8-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOLNQOPTBOJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine derivative.

Attachment of the Aromatic Substituents: The final step involves the coupling of the 4-methoxybenzyl group to the thiazole ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the urea group to an amine.

Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole derivatives class, characterized by a thiazole ring, a carboxamide group, and aromatic substituents. It is also known by the identifier 941916-32-1.

Scientific Research Applications

This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is also used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Chemistry N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide serves as a building block in creating complex molecules and functions as a reagent in different organic reactions.

Biology Studies explore the compound's potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Thiazole and urea functionalities have exhibited anti-inflammatory, antimicrobial, and anticancer properties. The presence of methoxybenzyl and p-tolyl groups may enhance the lipophilicity and biological activity of this compound.

Medicine The compound is explored for potential therapeutic applications, particularly in developing new drugs and treatments. It has demonstrated promising results in inhibiting tumor growth in preclinical models.

Industry It may be used in producing specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide exerts its effects depends on its application:

Pharmacological Action: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Material Science: In materials applications, the compound’s electronic properties are influenced by the conjugation of the thiazole ring and the aromatic substituents, affecting its conductivity and optical characteristics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Modifications

Positional Isomerism: 4-Methoxy vs. 3-Methoxybenzyl

A positional isomer, N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide (), differs only in the methoxy group position. The 4-methoxy substituent in the target compound may offer better steric compatibility with hydrophobic pockets in enzymes like EGFR, compared to the 3-methoxy analog, which could disrupt binding due to altered electronic effects .

Thiazole Derivatives with Anticancer Activity

- Compound 7b (): A phenylthiazole carbohydrazide derivative exhibited potent anticancer activity against HepG-2 cells (IC50 = 1.61 ± 1.92 µg/mL). The absence of a ureido group in 7b suggests that the m-tolylureido moiety in the target compound may confer distinct target selectivity .

- Compound 11 (): Similar scaffold with IC50 = 1.98 ± 1.22 µg/mL, highlighting the importance of substituents on thiazole-5-carboxamides for cytotoxicity .

EGFR-Targeting Compounds

- Compound 8b (): A quinazoline derivative with a fluoro-substituted phenylureido group showed EGFR inhibition (IC50 = 14.8 nM).

Data Table: Key Comparative Analysis

Biological Activity

N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure includes a thiazole ring, a urea moiety, and various aromatic substitutions that contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes involved in inflammatory processes. For example, compounds with similar structures have shown inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in the metabolism of bioactive lipids .

- Anticancer Activity : The compound's structural features suggest potential antiproliferative activity against various cancer cell lines. Studies have shown that related thiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell division .

Antiproliferative Effects

The antiproliferative activity of this compound can be summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Melanoma | 0.045 | Tubulin polymerization inhibition |

| This compound | Prostate Cancer | 0.067 | Induction of apoptosis |

These results indicate significant potency in inhibiting the growth of cancer cells, suggesting a promising avenue for further research.

Case Studies

- Inhibition of Inflammatory Cytokines : A study on similar thiazole compounds demonstrated their ability to reduce levels of pro-inflammatory cytokines such as TNFα and IL-17 in vitro. The most active compounds showed IC50 values in the nanomolar range, indicating strong anti-inflammatory properties .

- Neutrophil Migration : Another investigation revealed that thiazole derivatives could effectively inhibit neutrophil chemotaxis, which is essential in inflammatory responses. Compounds exhibited IC50 values as low as 10 nM against IL-8 induced migration .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

- Urea Moiety : The presence of urea significantly increases the potency against various targets.

- Substituents on the Thiazole Ring : Modifications on the thiazole ring can alter the compound's affinity for its biological targets, thereby influencing its efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Thiazole Ring Formation : React α-haloketones with thiourea derivatives under acidic/basic conditions to form the thiazole core .

- Ureido Group Introduction : Couple the thiazole intermediate with m-tolyl isocyanate via nucleophilic addition-elimination at 0–5°C in anhydrous dichloromethane .

- Methoxybenzyl Attachment : Use coupling agents like EDCI/HOBt to form the amide bond between the thiazole carboxamide and 4-methoxybenzylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, verified by HPLC .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, thiazole carbons at ~160–170 ppm) .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+: 438.18; observed: 438.17) .

- IR Spectroscopy : Detects key functional groups (e.g., ureido C=O stretch at ~1680 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Methodological Answer :

- Modify Substituents : Replace the methoxy group with halogens (e.g., Cl, F) to assess impact on binding affinity to kinase targets .

- Thiazole Core Variations : Introduce methyl or phenyl groups at the 4-position to evaluate steric effects on cytotoxicity .

- Data Analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., EGFR kinase) to correlate substituent hydrophobicity with potency .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables affecting IC₅₀ discrepancies .

- Target Engagement Studies : Use surface plasmon resonance (SPR) to directly measure binding kinetics (ka/kd) for disputed targets .

- Computational Validation : Perform molecular docking (AutoDock Vina) to verify if structural analogs share binding poses despite activity differences .

Q. What strategies mitigate off-target effects in preclinical studies?

- Methodological Answer :

- Proteome-Wide Screening : Use affinity chromatography coupled with MS to identify non-target protein interactions .

- Mutagenesis Studies : Introduce point mutations in suspected off-target receptors (e.g., GPCRs) to confirm selectivity .

- Dose-Response Profiling : Establish a therapeutic window using in vivo models (e.g., zebrafish xenografts) to balance efficacy and toxicity .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.